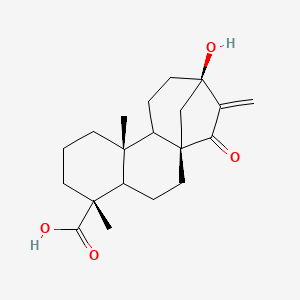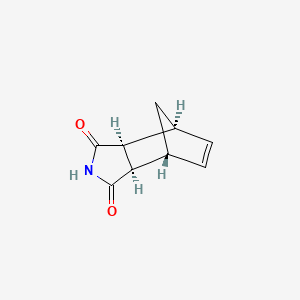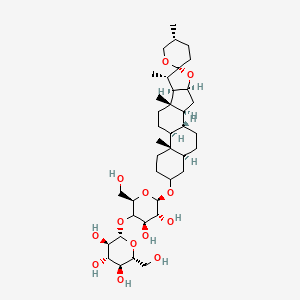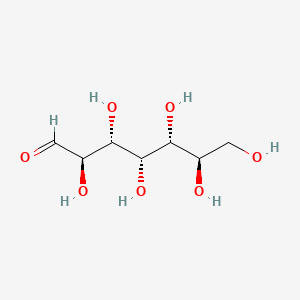
2,2',5,5'-Tetrachlorobenzidine
Overview
Description
2,2’,5,5’-Tetrachlorobenzidine is a member of biphenyls and a dichlorobenzene . It has a molecular formula of C12H8Cl4N2 and a molecular weight of 322.01 . It is used to produce yellow pigments .
Synthesis Analysis
2,2’,5,5’-Tetrachlorobenzidine is synthesized by the reduction of 2,5-dichloronitrobenzene with zinc dust and sodium hydroxide solution. The subsequent rearrangement is carried out using sulfuric acid or hydrochloric acid .Molecular Structure Analysis
In the crystal structure of 2,2’,5,5’-Tetrachlorobenzidine, molecules lie on crystallographic twofold axes at the center of the C-C bonds linking the benzene rings .Physical And Chemical Properties Analysis
2,2’,5,5’-Tetrachlorobenzidine has a melting point of 135-140 °C . It has a density of 1.6±0.1 g/cm3, a boiling point of 408.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Scientific Research Applications
Chemical Synthesis
“2,2’,5,5’-Tetrachlorobenzidine” is used in chemical synthesis due to its unique structure and properties . Its linear formula is [-C6H2(Cl)2-4-NH2]2 , which makes it a valuable compound in various chemical reactions.
Intermediate in Pigment Production
This compound is used as an intermediate in the manufacture of organic pigments . Its unique properties make it suitable for creating a wide range of colors and shades in pigments.
Mutagenic Studies
“2,2’,5,5’-Tetrachlorobenzidine” has been found to be mutagenic to Salmonella typhimurium with metabolic activation . This makes it useful in genetic studies and understanding the mechanisms of mutation.
Crystallography
The compound has been studied in crystallography . Its unique structure and properties make it an interesting subject for structural analysis and understanding the properties of similar compounds.
Toxicology
Due to its mutagenic properties, “2,2’,5,5’-Tetrachlorobenzidine” is also studied in toxicology . Understanding its toxicity levels and effects on different organisms is crucial for ensuring safe handling and disposal.
Safety and Hazards
properties
IUPAC Name |
4-(4-amino-2,5-dichlorophenyl)-2,5-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl4N2/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOXUHMFQZEAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)N)Cl)C2=CC(=C(C=C2Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021314 | |
| Record name | 2,2',5,5'-Tetrachlorobenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',5,5'-Tetrachlorobenzidine | |
CAS RN |
15721-02-5 | |
| Record name | 2,2′,5,5′-Tetrachlorobenzidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15721-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',5,5'-Tetrachlorobenzidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2',5,5'-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2',5,5'-Tetrachlorobenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',5,5'-TETRACHLOROBENZIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ICS5PD3141 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2,2',5,5'-Tetrachlorobenzidine in research?
A1: While 2,2',5,5'-Tetrachlorobenzidine itself doesn't have direct applications, it serves as a crucial precursor in synthesizing various compounds. For example, it's used in preparing tritium-labeled 4,4′-bis(methylsulphonyl)-2,2′,5,5′-tetrachlorobiphenyl, a compound used in biological studies [].
Q2: What is the crystal structure of 2,2',5,5'-Tetrachlorobenzidine?
A2: 2,2',5,5'-Tetrachlorobenzidine crystallizes with molecules lying on a twofold axis, with the C-C bond linking the benzene rings at the center. The asymmetric unit comprises half a molecule. Intermolecular interactions, including N—H⋯N, N—H⋯Cl, C—H⋯Cl, and Cl⋯Cl [3.4503 (3) Å], contribute to the crystal packing [].
Q3: What are the challenges associated with industrial wastewater containing 2,2',5,5'-Tetrachlorobenzidine?
A3: Industrial wastewater generated during the manufacturing of 2,2',5,5'-Tetrachlorobenzidine poses a significant environmental concern due to the compound's refractory nature. Traditional treatment methods often struggle to effectively remove it. []
Q4: Are there any effective methods for treating industrial wastewater contaminated with 2,2',5,5'-Tetrachlorobenzidine?
A4: Research has shown promising results in treating 2,2',5,5'-Tetrachlorobenzidine-laden industrial wastewater using advanced oxidation processes. One study demonstrated a combined approach of micro-electrochemical oxidation and air oxidation, achieving a 97.8% reduction in Chemical Oxygen Demand (COD) and 90% color removal []. Further research explored a similar approach, combining micro-electrochemical oxidation with air-stripping for removing organic pollutants from this type of industrial wastewater [].
Q5: What is known about the degradation kinetics of 2,2',5,5'-Tetrachlorobenzidine in wastewater treatment?
A5: Studies using combined micro-electrochemical oxidation and air oxidation for treating 2,2',5,5'-Tetrachlorobenzidine wastewater observed a pseudo-first-order kinetic for COD depletion within the initial 24 hours of the air oxidation phase. Interestingly, the degradation shifted to a zero-order kinetic in the final stage, suggesting a complex degradation mechanism [].
Q6: Are there any alternative materials being explored that involve 2,2',5,5'-Tetrachlorobenzidine?
A6: Researchers are exploring the use of 2,2',5,5'-Tetrachlorobenzidine in creating magnetic covalent organic frameworks (COFs). These COFs show promise in selectively enriching polychlorinated naphthalenes from fine particulate matter, demonstrating the potential of 2,2',5,5'-Tetrachlorobenzidine as a building block for advanced materials [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















